Piperonylic acid piperonyl ester
Overview
Description
Piperonylic acid piperonyl ester is an organic compound derived from piperonylic acid, which is a metabolite found in black pepper (Piper nigrum) and long pepper (Piper longum). This compound is known for its various applications in the fields of chemistry, biology, and medicine due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperonylic acid can be synthesized through the oxidation of piperic acid, piperonal, safrole, or isosafrole using potassium permanganate . The esterification of piperonylic acid with piperonyl alcohol can be achieved using standard esterification techniques, such as Fischer esterification, which involves the reaction of an acid with an alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of piperonylic acid piperonyl ester typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Piperonylic acid piperonyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperonal and other derivatives.
Reduction: Reduction reactions can convert the ester into corresponding alcohols and acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Piperonal and related aldehydes.
Reduction: Piperonyl alcohol and piperonylic acid.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Piperonylic acid piperonyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product derivatives.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of agrochemicals, including antibacterial and insecticidal agents.
Mechanism of Action
Piperonylic acid piperonyl ester exerts its effects through various molecular mechanisms:
Binding to EGFR: The compound can bind to the epidermal growth factor receptor, activating intracellular signaling cascades that promote cell growth, proliferation, and survival.
Inhibition of Enzymes: It acts as a mechanism-based inactivator of trans-cinnamate 4-hydroxylase, affecting the phenylpropanoid pathway in plants.
Modulation of Gene Expression: The compound influences the expression of genes involved in inflammation and collagen deposition, contributing to its wound healing properties.
Comparison with Similar Compounds
Piperonylic acid piperonyl ester can be compared with other similar compounds, such as:
Piperonal: A related aldehyde with similar aromatic properties.
Piperonylic Acid: The parent acid from which the ester is derived.
Safrole: A precursor in the synthesis of piperonylic acid.
Isosafrole: Another precursor used in the synthesis of piperonylic acid.
Uniqueness: this compound stands out due to its unique combination of chemical reactivity and biological activity. Its ability to modulate key biological pathways and its versatility in chemical synthesis make it a valuable compound in various fields of research and industry.
Biological Activity
Piperonylic acid piperonyl ester, a derivative of piperonylic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as agriculture and medicine.
Chemical Structure and Properties
This compound is derived from piperonylic acid, which is an aromatic compound primarily found in black pepper. Its chemical formula is and it features a piperonyl group that enhances its biological activity. The modification of piperonylic acid into piperonyl esters has been shown to improve its efficacy against various pathogens.
Antibacterial Activity
Recent studies have demonstrated that piperonylic acid derivatives exhibit significant antibacterial properties. For example, a study synthesized novel piperonylic acid derivatives containing sulfonic acid esters, which showed remarkable antibacterial activity against Pseudomonas syringae with inhibition values of 99% at 100 μg/ml .
Table 1: Antibacterial Activity of Piperonylic Acid Derivatives
Compound | Target Bacteria | Inhibition (%) at 100 μg/ml | Reference |
---|---|---|---|
Compound 41 | Pseudomonas syringae | 99 | |
Compound X | Xanthomonas axonopodis | 85 | |
Compound Y | Ralstonia solanacearum | 90 |
Piperonylic acid acts as an inhibitor of the enzyme cinnamate-4-hydroxylase (C4H), which is crucial in the biosynthesis of lignin in plants. This inhibition affects phytohormone levels by interfering with the conjugation of indole-3-acetic acid (IAA), leading to increased concentrations of IAA and other phytohormones such as jasmonic and salicylic acids . The deregulation of these hormones can result in altered plant growth and development.
Insecticidal Properties
In addition to its antibacterial effects, piperonylic acid derivatives have shown moderate insecticidal activity. For instance, certain compounds were effective against Spodoptera frugiperda, indicating potential use in agricultural pest management . The combination of piperonyl compounds with essential oils has been shown to enhance insecticidal efficacy through synergistic effects on detoxification enzymes in insects .
Case Studies and Research Findings
Several studies have highlighted the diverse applications of piperonylic acid derivatives:
- Antimicrobial Applications : A case study involving the synthesis of new derivatives demonstrated enhanced antibacterial activity compared to traditional agents, suggesting their potential as agricultural bactericides .
- Plant Growth Regulation : Research indicated that piperonylic acid influences phytohormone homeostasis, impacting plant responses to environmental stressors .
- Insect Control : The synergistic effects observed when combining piperonyl compounds with essential oils suggest new strategies for pest control that could reduce reliance on synthetic pesticides .
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-16(11-2-4-13-15(6-11)22-9-20-13)18-7-10-1-3-12-14(5-10)21-8-19-12/h1-6H,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPTUNHKEQKODI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345936 | |
Record name | Piperonylic acid piperonyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3005-52-5 | |
Record name | Piperonylic acid piperonyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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